molecular formula C16H33Br B154569 1-Bromohexadecane CAS No. 112-82-3

1-Bromohexadecane

Cat. No. B154569
CAS RN: 112-82-3
M. Wt: 305.34 g/mol
InChI Key: HNTGIJLWHDPAFN-UHFFFAOYSA-N
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Description

1-Bromohexadecane (1-BHD) is a synthetic alkyl bromide used in a variety of scientific research applications. It is a colorless, volatile liquid with a boiling point of 175°C and a molecular weight of 247.32 g/mol. It is a hydrophobic molecule, which makes it useful in a variety of applications, including as an organic solvent, as a surfactant, and as an intermediate in organic synthesis. In addition, it has been used to study the mechanisms of action of various biological systems, such as the regulation of gene expression, the regulation of protein-protein interactions, and the regulation of enzyme activity.

Scientific Research Applications

Understanding Contact Allergen Potency

1-Bromohexadecane has been used in the murine local lymph node assay (LLNA) for understanding contact allergen potency. It helps in evaluating the influence of carbon chain length on skin sensitization activity. The LLNA is an internationally accepted assay for identifying contact allergens and has been pivotal in assessing chemical structural-allergenic activity relationships. This compound's different physical-chemical factors, including volatility and the effect of vehicle on sensitizations, have been explored to understand its apparent potency in LLNA (Siegel et al., 2009).

Investigating Glutathione Depletion

The effect of this compound on intracellular glutathione (GSH) was studied in isolated rat hepatocytes. It was found that treatment with this compound depleted cellular GSH levels without causing cytotoxicity, which is significant for understanding the role of GSH in modulating xenobiotic cytotoxicity (Khan & O'Brien, 1991).

Application in Mixed Langmuir Films

This compound has been studied in mixed Langmuir films with 1-heptadecanoic acid. These studies, which involved measuring surface pressure-area isotherms, are crucial for understanding the behavior of these compounds at interfaces, which is important in fields like material science and nanotechnology (Silva, Armitage & Linford, 1993).

Viscosity Measurements in Bromoalkanes

Research on the viscosity of liquid bromoalkanes, including this compound, has provided new experimental data. Understanding the viscosity and its variation with temperature is crucial for applications in fluid dynamics and material sciences (Ryshkova, Belenkov & Postnikov, 2020).

Rheological Study of Emulsions

The rheological properties of this compound-in-water emulsions stabilized by responsive polymers were investigated. This research is vital for developing applications in pharmaceuticals and cosmetics, where the behavior of emulsions under different conditions is critical (Koh, Prestidge, Ametov & Saunders, 2002).

Bromoalkoxyxanthones in Antitumor Agents

The synthesis and study of bromoalkoxyxanthones, including derivatives of this compound, have revealed their potential as antitumor agents. This research is significant for the development of new anticancer drugs (Sousa et al., 2009).

Safety and Hazards

1-Bromohexadecane may cause eye and skin irritation . Inhalation of high vapor concentrations may cause symptoms like headache, dizziness, tiredness, nausea, and vomiting . It is recommended to avoid contact with skin and eyes, and not to breathe mist/vapors/spray .

properties

IUPAC Name

1-bromohexadecane
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InChI

InChI=1S/C16H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3
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InChI Key

HNTGIJLWHDPAFN-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCBr
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Molecular Formula

C16H33Br
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DSSTOX Substance ID

DTXSID2049397
Record name 1-Bromohexadecane
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Molecular Weight

305.34 g/mol
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Physical Description

Liquid, Melting point = 18 deg C; [ChemIDplus] Colorless liquid; mp = 16-18 deg C; [Alfa Aesar MSDS]
Record name Hexadecane, 1-bromo-
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Record name 1-Bromohexadecane
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CAS RN

112-82-3
Record name 1-Bromohexadecane
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Record name Hexadecane, 1-bromo-
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Synthesis routes and methods

Procedure details

Following the procedure described in preparation 1, but using thiodiethylene glycol and 1-bromohexadecane, instead of diethylene glycol and 1-bromooctadecane, respectively, the title compound was obtained in a similar yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: The molecular formula of 1-bromohexadecane is C16H33Br, and its molecular weight is 305.33 g/mol.

A: Yes, researchers have used various spectroscopic techniques to characterize this compound. Infrared (IR) spectroscopy has been used to identify functional groups, and nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) has been employed to analyze its structure. [, , , ] You can find more details on spectroscopic data within the provided research articles.

ANone: Research shows that this compound can be incorporated into various systems, including:

  • Emulsions: It has been investigated as the oil phase in oil-in-water emulsions stabilized by responsive copolymers like poly(N-isopropylacrylamide)-co-poly(ethyleneglycol methacrylate). These emulsions exhibit temperature-induced gelation, influenced by factors like copolymer concentration and the presence of surfactants. [, ]
  • Polypropylene Composites: When grafted onto multi-walled carbon nanotubes (MWNTs), this compound improves the dispersion of MWNTs within polypropylene, leading to enhanced mechanical and thermal properties of the composite material. []

A: Studies using the murine local lymph node assay (LLNA) have shown a biphasic response to 1-bromoalkanes with varying chain lengths. The sensitization potential peaks at a 16-carbon chain (this compound). This suggests that factors beyond lipid solubility, like volatility and skin retention, contribute to the overall activity. []

ANone: this compound has been explored for various applications, including:

  • Synthesis of Cationic Surfactants: It is a key reagent in synthesizing cationic Gemini surfactants with improved foaming and emulsification properties. [, ]
  • Modification of Materials: It is used to modify materials like montmorillonite clay, enhancing their hydrophobic properties for applications like water shutoff and profile control in oil reservoirs. []
  • Preparation of Liquid Crystals: It serves as a starting material for synthesizing liquid crystal compounds exhibiting specific thermal transitions and optical properties. []
  • Synthesis of Quaternary Phosphonium Salts: It can be used to create polymeric immobilized quaternary phosphonium salts that exhibit bactericidal properties. []

ANone: Researchers utilize a range of techniques, including:

  • Surface Pressure-Area Isotherms: To investigate the organization and phase behavior of this compound within monolayers at the air-water interface. []
  • Brewster Angle Microscopy (BAM): To visualize the morphology and domain structures of this compound within monolayers. []
  • Vibrational Sum Frequency Generation (SFG) Spectroscopy: To probe the molecular structure and orientation of this compound at interfaces. []
  • Infrared Reflection-Absorption Spectroscopy (IRRAS): To obtain information about the conformation and interactions of this compound molecules within monolayers. []
  • Rheology: To investigate the flow and deformation behavior of emulsions containing this compound, particularly during temperature-induced gelation. [, ]
  • Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra High-Performance Liquid Chromatography-Diode Array Detection-Mass Spectrometry (UHPLC-DAD-MS): To identify and quantify this compound in complex mixtures, such as those found in commercially available adhesive traps. []

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